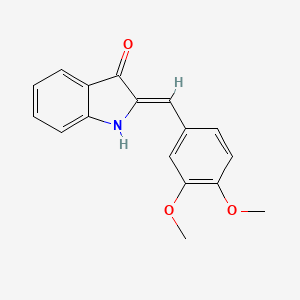

![molecular formula C18H19N5O B5539936 2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the Cu-catalyzed aerobic oxidative synthesis utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope, good functional group tolerance, and yields diversified and valuable products (Rao, Mai, & Song, 2017). Another strategy includes the Cu-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, opening a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives (Lei, Mai, Yan, Mao, & Cao, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridine is a pharmacophore widely recognized in medicinal chemistry due to its various bioactivities. A significant method for constructing the imidazo[1,2-a]pyridine structure involves using substituted 2-aminopyridines. Advanced methods have been developed for the efficient synthesis of these compounds, highlighting their importance in chemical research and applications (Lifshits, Ostapchuk, & Brel, 2015).

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in various pharmaceutical applications. They show a broad spectrum of activities, including anticancer, antimicrobial, antiviral, antidiabetic, and as proton pump inhibitors. The scaffold has been used in several marketed drugs, and ongoing research aims to modify this structure to develop new therapeutic agents (Deep et al., 2016).

Anti-Infectious Agents

Studies on imidazo[1,2-a]pyridine analogs have shown their potential as anti-infectious agents. Their pharmacological properties have been extensively researched, with a focus on enzyme inhibitors, receptor ligands, and anti-infectious applications, highlighting their versatility in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes, particularly for detecting mercury ions. Their efficient synthesis and potential applications in environmental and analytical chemistry demonstrate their utility beyond pharmaceuticals (Shao et al., 2011).

Anticholinesterase Potential

Some imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated for their anticholinesterase potential. They have shown significant activity in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of diseases like Alzheimer's (Kwong et al., 2019).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Therefore, the future directions of “2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-pyridin-4-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-12-23-13-15(2-3-17(23)20-14)18(24)22-10-8-21(9-11-22)16-4-6-19-7-5-16/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHLDNQSVCIMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCN(CC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

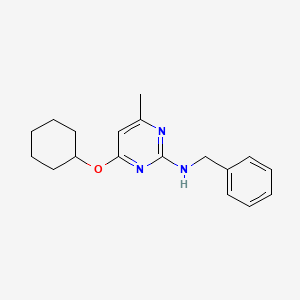

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)